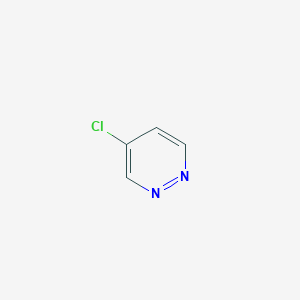

4-Chloropyridazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRJGGJXFXWQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601424 | |

| Record name | 4-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17180-92-6 | |

| Record name | 4-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloropyridazine

To our valued scientific community,

This document is intended to serve as a comprehensive technical guide on the spectroscopic characterization of 4-Chloropyridazine. As a senior application scientist, the goal is to provide not just raw data, but a deeper understanding of how this data is generated and interpreted, empowering researchers in their drug development and scientific endeavors.

It is with transparency that we must report that despite extensive searches of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), and a thorough review of scientific literature, the complete raw spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound (CAS No. 17180-92-6) is not readily accessible. This can occur for various reasons, including the compound being a niche intermediate, or the data residing in proprietary databases.

However, the principles of spectroscopic analysis are universal. Therefore, this guide will proceed by outlining the established methodologies and providing a detailed, expert-driven interpretation of the expected spectroscopic data for this compound, based on the known effects of its structural components—the pyridazine ring and the chlorine substituent. This approach will provide a robust framework for any researcher who synthesizes or acquires this compound to perform their own analysis.

The Strategic Importance of this compound

This compound is a heterocyclic aromatic compound. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to the synthesis of a wide array of compounds with potential therapeutic applications. The addition of a chlorine atom at the 4-position significantly alters the electronic properties of the ring, making it a versatile intermediate for further functionalization through nucleophilic substitution reactions, a key strategy in the synthesis of novel drug candidates.[2][3]

The Analytical Workflow: A Multi-faceted Approach

The unambiguous structural elucidation of a molecule like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: Integrated workflow for the structural verification of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The "Why": Mapping Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It operates on the principle that protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic field. The chemical shift (δ), signal splitting (multiplicity), and coupling constants (J) provide a detailed map of the proton connectivity.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering proton signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum using a standard pulse sequence. A higher field strength provides better signal dispersion and simplifies interpretation.

Expected Data and Interpretation

The this compound molecule has three aromatic protons. Their expected chemical shifts are influenced by the electronegativity of the two nitrogen atoms and the chlorine atom, which generally deshield adjacent protons, shifting their signals downfield.

Caption: Structure of this compound with proton numbering.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Rationale |

| H3 | ~9.2 | Doublet | ~2.5 | Adjacent to N1 and C4-Cl; highly deshielded. |

| H5 | ~7.8 | Doublet of Doublets | J₅,₆ ≈ 5.0, J₃,₅ ≈ 2.5 | Coupled to both H6 and H3. |

| H6 | ~9.0 | Doublet | ~5.0 | Adjacent to N1; deshielded. |

The H3 proton is expected to be the most downfield due to the influence of the adjacent nitrogen and the C-Cl group. H6 will also be significantly downfield due to the adjacent nitrogen. H5 will be the most upfield of the three, appearing as a doublet of doublets due to coupling with both H3 and H6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The "Why": Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, giving a direct count of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, providing clues about hybridization and attached functional groups.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a different set of pulse program parameters optimized for the ¹³C nucleus. Due to the low natural abundance of ¹³C, a greater number of scans are typically required to achieve a good signal-to-noise ratio.

Expected Data and Interpretation

This compound has four unique carbon atoms. The carbons directly bonded to the electronegative nitrogen and chlorine atoms will be significantly deshielded and appear at higher chemical shifts (downfield).

Caption: Structure of this compound with carbon numbering.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected δ (ppm) | Rationale |

| C3 | ~152 | Directly bonded to two nitrogen atoms (in proximity). |

| C4 | ~140 | Attached to chlorine; significant deshielding. |

| C5 | ~125 | Standard aromatic carbon, least deshielded. |

| C6 | ~155 | Directly bonded to a nitrogen atom. |

The carbons adjacent to the nitrogen atoms (C3 and C6) are expected to have the largest chemical shifts. The carbon bearing the chlorine atom (C4) will also be downfield. C5, being the furthest from the heteroatoms, should have the most upfield signal in the aromatic region.

Infrared (IR) Spectroscopy

The "Why": Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific bonds and functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence or absence.

Experimental Protocol

-

Sample Preparation: For a solid sample like this compound, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded.

Expected Data and Interpretation

The IR spectrum will confirm the presence of the aromatic ring and the carbon-chlorine bond.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3100-3000 | C-H stretch (aromatic) | Medium | Confirms the presence of aromatic C-H bonds. |

| 1600-1450 | C=C & C=N ring stretching | Medium-Strong | Characteristic of the pyridazine aromatic ring system. |

| 1200-1000 | C-H in-plane bending | Medium | Further evidence of the aromatic structure. |

| 850-750 | C-Cl stretch | Strong | A key indicator for the presence of the chlorine substituent. |

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the overall molecular structure of this compound.

Mass Spectrometry (MS)

The "Why": Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

-

Ionization: A common method for small molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Expected Data and Interpretation

The key features to look for in the mass spectrum of this compound are the molecular ion peak and the characteristic isotopic pattern of chlorine.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Significance |

| 114 & 116 | [M]⁺ & [M+2]⁺ | Molecular ion peaks. The ~3:1 intensity ratio is the characteristic isotopic signature of one chlorine atom (³⁵Cl:³⁷Cl). |

| 79 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 52 | [C₄H₄N₂ - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridazine ring. |

The molecular weight of this compound (C₄H₃ClN₂) is 114.53 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 114 (corresponding to the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 116 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This isotopic pattern is definitive proof of the presence of a single chlorine atom.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion: An Integrated Approach to Certainty

While the specific, recorded spectra for this compound remain elusive in public databases, a comprehensive understanding of spectroscopic principles allows for a robust prediction of its analytical signature. The combination of ¹H and ¹³C NMR to map the carbon-hydrogen framework, IR spectroscopy to identify key functional groups, and mass spectrometry to confirm the molecular weight and elemental composition provides a rigorous, self-validating methodology for the structural confirmation of this important synthetic intermediate. This guide provides the expected data and interpretive logic to empower researchers to confidently analyze this compound in their own laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendant Pyridazine Core: A Technical Guide to 4-Chloropyridazine Derivatives and Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can address complex biological targets with high efficacy and selectivity. Among the heterocyclic cores that have garnered significant attention, the pyridazine nucleus, and specifically its 4-chloro substituted variants, has emerged as a privileged structure. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of biological interactions have positioned it as a cornerstone in the design of next-generation therapeutics. This in-depth guide provides a comprehensive exploration of 4-chloropyridazine derivatives and their analogs, from fundamental chemical principles to their application in modern drug discovery, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The this compound moiety is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a chlorine atom at the C4 position. This specific arrangement of atoms imparts a unique set of physicochemical properties that are highly advantageous for drug design. The two nitrogen atoms act as hydrogen bond acceptors and contribute to the overall polarity and solubility of the molecule. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent renders the pyridazine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature that allows for the facile and diverse functionalization of the core structure, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity.

The strategic placement of the chlorine atom at the C4 position provides a versatile handle for the introduction of various substituents, including aryl, heteroaryl, amino, and alkoxy groups. This allows for the modulation of key drug-like properties such as potency, selectivity, and pharmacokinetic profiles. The inherent planarity of the pyridazine ring also allows it to effectively participate in π-stacking interactions with biological targets, a common feature in the binding of small molecules to proteins and enzymes.

Synthetic Strategies for this compound Derivatives

The synthetic accessibility of this compound derivatives is a major driver of their widespread use in drug discovery. A variety of robust and scalable synthetic methodologies have been developed to construct and functionalize this important scaffold.

Synthesis of the this compound Core

The foundational this compound core can be synthesized through several routes. A common approach involves the chlorination of pyridazinone precursors, which are readily available starting materials.

Diagram of the General Synthetic Workflow for this compound Derivatives

Caption: General workflow for the synthesis and development of this compound derivatives.

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, the electron-deficient nature of the this compound ring makes it highly susceptible to SNAr reactions. This is the most widely employed strategy for introducing a diverse array of functional groups at the C4 position. The reaction proceeds via a Meisenheimer intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the electronic properties of the pyridazine ring.

Experimental Protocol: General Procedure for SNAr of this compound with an Amine

-

Dissolution: Dissolve the this compound derivative (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).

-

Reaction: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-pyridazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl and heteroaryl substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are invaluable tools. These reactions offer a high degree of control and functional group tolerance, allowing for the synthesis of complex biaryl and heteroaryl structures.

Diagram of a Suzuki-Miyaura Cross-Coupling Reaction

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

Anticancer Agents

This compound derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and survival.

-

PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibitors of PARP-1 have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP-1 inhibitors incorporating the this compound scaffold have been developed.[1][2] These compounds typically mimic the nicotinamide portion of the NAD+ cofactor, binding to the catalytic site of the enzyme.

Table 1: Biological Activity of Selected this compound-based PARP-1 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Hybrid 3c | PARP-1 | Comparable to Olaparib | [2] |

| Hybrid 3d | PARP-1 | Comparable to Olaparib | [2] |

| Hybrid 3e | PARP-1 | Comparable to Olaparib | [2] |

| Pyridopyridazinone 8a | PARP-1 | 36 | [3] |

-

Kinase Inhibitors: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound core has been successfully employed in the design of inhibitors targeting various kinases, including ALK5 and DYRK1A.[4][5]

Diagram of PARP-1 Inhibition in DNA Repair

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Landscape of 4-Chloropyridazine: Bridging Data Gaps in Drug Development

Foreword: The Thermodynamic Imperative in Modern Drug Discovery

In the intricate tapestry of pharmaceutical research and drug development, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic—it is a cornerstone of rational design, process safety, and ultimate clinical success. 4-Chloropyridazine, a key heterocyclic scaffold, is increasingly utilized in the synthesis of novel therapeutic agents, particularly in oncology.[1] Its derivatives have shown promise as potent anticancer agents, underscoring the need for a comprehensive characterization of their foundational building blocks.[1] This guide addresses a critical knowledge gap: the thermochemical data of this compound. While its synthetic utility is well-documented, a thorough public record of its enthalpy of formation, entropy, and heat capacity is conspicuously absent. Such data is indispensable for predicting reaction spontaneity, equilibrium constants, and thermal stability—all of which are vital for safe and efficient scale-up from the laboratory to industrial production.[2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a practical framework for determining the thermochemical properties of this compound and similar heterocyclic compounds. We will delve into the established experimental methodologies and cutting-edge computational approaches, offering not just the "what" but the critical "why" behind each technique. By equipping the scientific community with this knowledge, we aim to empower more robust, safe, and efficient drug development pipelines.

The Uncharted Territory: Thermochemical Properties of this compound

A comprehensive literature search reveals a scarcity of experimentally determined thermochemical data for this compound. To date, no definitive values for its standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), or molar heat capacity (Cp) have been published. This absence of data necessitates a predictive and methodological approach, which this guide will provide. The following sections will detail the gold-standard experimental and computational techniques that can be employed to accurately determine these crucial parameters.

Experimental Determination of Thermochemical Data

The experimental determination of a compound's thermochemical properties is a meticulous process that relies on precise calorimetric measurements. For a solid organic compound like this compound, a combination of techniques is required to obtain a complete thermodynamic profile.

Enthalpy of Formation: The Power of Combustion Calorimetry

The standard enthalpy of formation in the condensed state is most accurately determined via combustion calorimetry.[3] This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Causality of Experimental Choices: For a chlorinated nitrogen-containing heterocyclic compound like this compound (C₄H₃ClN₂), a rotating-bomb calorimeter is often preferred over a static-bomb calorimeter.[4] This is to ensure that the combustion products, particularly hydrochloric acid (HCl) formed from the chlorine atom, are dissolved in a solution placed within the bomb, leading to a well-defined final state.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of high-purity this compound (mass accurately determined) is placed in a crucible within the combustion bomb. A small amount of a suitable auxiliary substance with a known enthalpy of combustion (e.g., benzoic acid) may be used to ensure complete combustion.

-

Bomb Sealing and Pressurization: A measured amount of water or an arsenious oxide solution is added to the bomb to dissolve the acidic combustion products. The bomb is then sealed and pressurized with high-purity oxygen.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature change of the water in the calorimeter is monitored with high precision.

-

Data Analysis: The energy equivalent of the calorimeter is determined using a standard substance (e.g., benzoic acid). The gross heat of combustion of this compound is then calculated. Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid and hydrochloric acid, and to adjust the final state to standard conditions.[3] The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's Law.

Self-Validating System: The protocol's integrity is maintained by calibrating the calorimeter with a certified standard, ensuring the purity of the sample through techniques like differential scanning calorimetry (DSC), and verifying the completeness of combustion by analyzing the gaseous and liquid products.

Enthalpy of Sublimation: Knudsen Effusion Method

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation must be measured. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature.[5][6]

Experimental Protocol: Knudsen Effusion Mass Loss

-

Cell Preparation: A small, accurately weighed amount of this compound is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.

-

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Effusion and Mass Loss Measurement: Molecules of this compound effuse through the orifice into the vacuum. The rate of mass loss is measured over time.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen-Hertz-Langmuir equation.

-

Enthalpy of Sublimation Determination: The experiment is repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[7]

Diagram of the Knudsen Effusion Experimental Workflow:

Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Heat Capacity and Purity Assessment: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure the heat capacity of a substance as a function of temperature. It also serves as an excellent method for assessing sample purity.[8][9][10]

Experimental Protocol: Heat Capacity Measurement by DSC

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

-

Baseline Measurement: An empty sample pan and lid are run through the desired temperature program to obtain a baseline.

-

Standard Measurement: A sapphire standard with a well-known heat capacity is run under the same conditions.

-

Sample Measurement: An accurately weighed sample of this compound is placed in a hermetically sealed aluminum pan and subjected to the same temperature program.

-

Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals of the sample, the baseline, and the sapphire standard.[11]

Diagram of the DSC Heat Capacity Measurement Process:

Caption: Process for determining heat capacity using Differential Scanning Calorimetry.

Computational Thermochemistry: An In Silico Approach

In the absence of experimental data, high-level quantum chemical calculations provide a powerful means of predicting thermochemical properties with remarkable accuracy.[12] Composite methods like Gaussian-n (G3, G4) theories are particularly well-suited for this purpose.[13][14]

Gaussian-4 (G4) Theory for High-Accuracy Predictions

G4 theory is a composite method that approximates a very high-level calculation by a series of lower-level calculations.[13][15] It has been shown to predict enthalpies of formation for a wide range of organic molecules with a mean absolute deviation of less than 1 kcal/mol from experimental values.[16]

Computational Workflow: G4 Theory

-

Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a suitable basis set (e.g., 6-31G(2df,p)).[13]

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T)) with larger basis sets.

-

Energy Extrapolation and Corrections: The energies are extrapolated to the basis set limit, and several empirical corrections are added to account for remaining deficiencies in the calculations.

-

Enthalpy of Formation Calculation: The total G4 energy is used in an atomization or isodesmic reaction scheme to calculate the standard enthalpy of formation.[17]

Diagram of the G4 Computational Protocol:

Caption: A simplified workflow for calculating the enthalpy of formation using G4 theory.

Synthesizing the Data: A Complete Thermochemical Profile

By combining the results from experimental and computational methods, a comprehensive and validated thermochemical dataset for this compound can be established.

| Thermochemical Property | Experimental Method | Computational Method |

| ΔfH°(solid, 298.15 K) | Rotating-Bomb Combustion Calorimetry | G4 (gas) + ΔH°sub(exp) |

| ΔH°sub(298.15 K) | Knudsen Effusion Method | - |

| ΔfH°(gas, 298.15 K) | From ΔfH°(solid) and ΔH°sub | G4 Theory |

| Cp(solid, T) | Differential Scanning Calorimetry (DSC) | - |

Conclusion: Empowering Future Research

The thermochemical data of this compound represents a fundamental dataset that is crucial for the continued development of its derivatives as therapeutic agents. While direct experimental values are currently unavailable in the public domain, this guide provides a clear and robust roadmap for their determination. By employing the synergistic combination of combustion calorimetry, the Knudsen effusion method, differential scanning calorimetry, and high-level computational methods like G4 theory, researchers can confidently establish the thermochemical landscape of this important heterocyclic compound. This knowledge will not only facilitate safer and more efficient chemical synthesis but will also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of the broader class of pyridazine-based pharmaceuticals.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scranton.edu [scranton.edu]

- 6. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. infinitalab.com [infinitalab.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 16. pubs.aip.org [pubs.aip.org]

- 17. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

Methodological & Application

Synthesis of 4-Chloropyridazine derivatives for medicinal chemistry

Title: Strategic Synthesis of 4-Chloropyridazine Derivatives: A Guide for Medicinal Chemists

Abstract: The pyridazine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] The strategic introduction of a chlorine atom, particularly creating a this compound motif or more commonly, a 6-chloropyridazine derivative ready for functionalization, serves as a critical handle for molecular elaboration through nucleophilic substitution. This guide provides an in-depth analysis of the synthesis of key chloropyridazine intermediates and their subsequent derivatization. We will explore the underlying chemical principles, provide field-tested, step-by-step protocols, and discuss the rationale behind experimental choices to empower researchers in drug discovery.

The Pyridazine Scaffold: A Privileged Structure in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a bioisostere of other heterocycles that has proven invaluable in the development of novel therapeutics.[2][3] This structural motif is present in drugs targeting a wide array of diseases, including cancer, inflammation, hypertension, and microbial infections.[4][5]

The electron-deficient nature of the pyridazine ring, caused by the electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. This inherent reactivity is expertly exploited by medicinal chemists. By installing a good leaving group, such as chlorine, on the ring, the scaffold is primed for diversification. The 3,6-dichloropyridazine intermediate is a particularly versatile and common starting point for building molecular complexity, allowing for sequential and regioselective substitution reactions to generate libraries of potential drug candidates.[6][7]

Core Synthetic Strategy: From Simple Precursors to a Versatile Intermediate

The most common and industrially scalable route to chloropyridazine derivatives begins with readily available maleic anhydride. The synthesis proceeds in two primary stages: initial heterocycle formation followed by chlorination.

Workflow Overview: Synthesis of 3,6-Dichloropyridazine

The following diagram illustrates the high-level workflow from a common starting material to the key chlorinated intermediate.

Caption: General workflow for the synthesis of 3,6-dichloropyridazine.

Protocol 1: Synthesis of 3,6-Dichloropyridazine (141-30-0)

This two-step protocol details the synthesis of the pivotal 3,6-dichloropyridazine intermediate, a foundational building block for a multitude of derivatives.

Part A: Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide)

Principle: This reaction involves the condensation of maleic anhydride with hydrazine hydrate. An acidic environment facilitates the initial reaction and subsequent cyclization to form the stable pyridazine-3,6-diol, often referred to as maleic hydrazide.

Materials:

-

Maleic Anhydride (1 mol, 98 g)

-

Hydrazine Hydrate (80% solution, 1.3 mol, ~72.5 mL)

-

Hydrochloric Acid (30% solution, ~120 mL)

-

Cold Ethanol (for washing)

-

500 mL Three-necked flask equipped with a reflux condenser and mechanical stirrer

Procedure:

-

To a 500 mL three-necked flask, add the hydrazine hydrate (72.5 mL).[8]

-

Carefully and slowly, add the hydrochloric acid (120 mL) dropwise while stirring. The reaction is exothermic; maintain the temperature below 10 °C using an ice bath.

-

Once the addition is complete, add the maleic anhydride (98 g) in portions to the stirred solution.[8]

-

After all the maleic anhydride is added, heat the mixture to reflux at approximately 110 °C and maintain for 3-4 hours.[8]

-

Cool the reaction mixture. Crystallization of the product should occur.

-

Filter the resulting solid using suction filtration and wash the filter cake 3-4 times with cold ethanol to remove impurities.

-

Dry the white/yellow-white solid to obtain pyridazine-3,6-diol. Expected yield is typically high (>90%).

Part B: Chlorination of Pyridazine-3,6-diol

Principle: The hydroxyl groups of the pyridazine-3,6-diol are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction transforms the diol into the highly reactive 3,6-dichloropyridazine.

Materials:

-

Pyridazine-3,6-diol (0.2 mol, ~22.4 g)

-

Phosphorus Oxychloride (POCl₃) (excess, e.g., 5-6 equivalents, ~160 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round bottom flask (appropriate size, e.g., 500 mL) with reflux condenser

Procedure:

-

In a round bottom flask under a nitrogen atmosphere, charge the pyridazine-3,6-diol (125 g, 1115 mmol, example scale from literature).[9]

-

Carefully add phosphorus oxychloride (POCl₃) (520 mL, 5576 mmol) at room temperature.[9] Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to 80 °C and maintain overnight with stirring.[9]

-

After the reaction is complete (monitor by TLC), carefully concentrate the mixture under reduced pressure to remove the excess POCl₃. This will leave a thick residue.

-

Cool the residue and dilute it with ethyl acetate (1 L).

-

In a separate large container with vigorous stirring, prepare an ice-cold saturated solution of sodium bicarbonate. Slowly and carefully quench the ethyl acetate mixture by adding it to the bicarbonate solution. This will neutralize the acidic residue and can cause significant gas evolution. Ensure the pH of the aqueous layer is ~8.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine all organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine as a solid. The expected yield is high (e.g., 85%).[9]

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on 3,6-dichloropyridazine are excellent leaving groups. The electron-deficient nature of the pyridazine ring makes the carbon atoms attached to the chlorines highly electrophilic and susceptible to attack by nucleophiles. This reaction is the cornerstone of derivatization and is known as Nucleophilic Aromatic Substitution (SNAr).[10][11]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the carbon atom bearing a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Caption: Simplified SₙAr mechanism on the chloropyridazine scaffold.

Regioselectivity

When using 3,6-dichloropyridazine, the two positions are chemically equivalent. However, once the first substitution occurs, the electronic properties of the ring change, which can influence the position and reactivity of the second substitution. For unsymmetrical chloropyridazines, the site of nucleophilic attack is governed by the electronic effects of the other substituents on the ring.[12]

Protocol 2: Synthesis of 3-amino-6-chloropyridazine

This protocol demonstrates a common SNAr reaction: the amination of 3,6-dichloropyridazine. This is a key step in producing precursors for drugs like sulfamethoxypyridazine.[7][13]

Principle: One of the chlorine atoms of 3,6-dichloropyridazine is displaced by an amino group using ammonia as the nucleophile. The reaction is typically performed under pressure and heat to facilitate the substitution.

Materials:

-

3,6-Dichloropyridazine (1 g, 6.71 mmol)

-

Aqueous Ammonia (e.g., 28-30% solution, 8 mL)

-

1,4-Dioxane (2 mL)

-

Pressure-resistant reaction vessel

Procedure:

-

In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).[7] The dioxane serves as a co-solvent to improve the solubility of the starting material.

-

Seal the vessel securely.

-

Heat the reaction mixture to 100 °C in an oil bath or heating mantle behind a safety shield.

-

Maintain the temperature and stir the mixture overnight (approx. 12-16 hours).

-

After the reaction period, cool the vessel to room temperature. Caution: Do not open the vessel while it is hot or under pressure.

-

Upon cooling, a solid product should precipitate from the solution.

-

Collect the solid by suction filtration.

-

Wash the solid with cold water to remove any residual ammonia or salts.

-

The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) if required. The reported yield for this type of reaction is typically in the moderate to good range (e.g., 62%).[7]

Building Complexity: A Case Study

To illustrate the power of this platform, consider the synthesis of chalcone-hybridized chloropyridazines, which have been investigated as potential anticancer agents.[6][14]

Synthetic Route Example:

-

Step 1 (SNAr): 3,6-Dichloropyridazine is reacted with 4-hydroxybenzaldehyde using a base like potassium carbonate (K₂CO₃) in a suitable solvent (e.g., isopropanol). The phenoxide ion acts as the nucleophile, displacing one of the chlorides to form 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[6]

-

Step 2 (Condensation): The resulting aldehyde is then reacted with a substituted acetophenone in a Claisen-Schmidt condensation reaction (typically using a base like KOH in ethanol) to yield the final chalcone-pyridazine hybrid.[6]

This multi-step sequence highlights how the initial chloropyridazine intermediate is strategically functionalized to build a complex molecule with potential therapeutic value.

Data Presentation: Representative SNAr Reactions

The versatility of the chloropyridazine scaffold is demonstrated by its reaction with a wide range of nucleophiles.

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Aqueous Ammonia | Dioxane, 100°C, Pressure | 3-Amino-6-chloropyridazine | 62% | [7] |

| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | K₂CO₃, Isopropanol, Reflux | 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde | 50-70% | [6] |

| 3,6-Dichloropyridazine | Aniline | DMF/Toluene, Reflux | 3-Anilino-6-chloropyridazine | N/A | [3] |

| 3-Chloropyridazine Derivative | Hydrazine Hydrate | Reflux | 3-Hydrazinylpyridazine Derivative | N/A | [15] |

Conclusion and Future Perspectives

The synthesis of chloropyridazine derivatives is a robust and highly adaptable platform for medicinal chemistry. The foundational route from maleic anhydride provides a cost-effective and scalable supply of the key 3,6-dichloropyridazine intermediate. Mastery of the subsequent Nucleophilic Aromatic Substitution (SNAr) reaction empowers chemists to rapidly generate diverse libraries of compounds for biological screening. Understanding the principles of reactivity and regioselectivity is paramount for the rational design of these synthetic routes. Future work will continue to expand the toolbox of reactions for functionalizing the pyridazine core, enabling the exploration of ever more complex and potent therapeutic agents.

References

- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. sarpublication.com [sarpublication.com]

- 5. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 11. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 12. wuxibiology.com [wuxibiology.com]

- 13. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 14. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Reactivity of 4-Chloropyridazine in Nucleophilic Aromatic Substitution

An Application Guide for Researchers

Introduction: The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry and materials science.[1] Its unique electronic properties, particularly its π-deficient nature, make it an excellent substrate for a variety of chemical transformations.[1] Among its derivatives, 4-chloropyridazine stands out as a versatile and highly reactive building block. The chlorine atom at the C4 position is exceptionally labile, making the molecule an ideal electrophile for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and strategic considerations for employing this compound in SNAr reactions, aimed at researchers and professionals in drug development.

Part 1: The Mechanistic Foundation of this compound's Reactivity

The high reactivity of this compound in SNAr is not arbitrary; it is a direct consequence of the electronic properties imparted by the diazine ring. The two adjacent, electronegative nitrogen atoms exert a powerful electron-withdrawing effect through both induction and resonance, significantly reducing the electron density of the aromatic ring.[2] This π-deficiency renders the carbon atoms, particularly those ortho and para to the nitrogen atoms (C3, C4, C6), highly electrophilic and susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step, addition-elimination mechanism.[3][4][5]

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C4), breaking the aromaticity of the ring and forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][5][6]

-

Elimination of the Leaving Group: The aromaticity is restored as the leaving group, the chloride ion, is expelled. This step is typically fast.

The stability of the Meisenheimer complex is the key determinant of the reaction rate.[3] For this compound, the negative charge of this intermediate is effectively stabilized by delocalization onto the electronegative nitrogen atoms of the pyridazine ring, lowering the activation energy of the first step and facilitating the reaction.[7][8]

Caption: The SNAr mechanism of this compound.

Part 2: Application Protocols for SNAr Reactions

The choice of nucleophile, solvent, base, and temperature are critical parameters that dictate the success of an SNAr reaction. Below are detailed, field-proven protocols for common classes of nucleophiles.

General Experimental Workflow

A standardized workflow ensures reproducibility and simplifies optimization.

Caption: A generalized workflow for SNAr reactions.

Protocol 2.1: Substitution with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is one of its most common and robust applications, yielding 4-aminopyridazine derivatives.[9][10]

Objective: To synthesize N-benzyl-4-aminopyridazine.

Materials:

-

This compound (1.0 equiv.)

-

Benzylamine (1.1 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.), finely powdered

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and DMF (approx. 0.2 M concentration relative to the substrate).

-

Reagent Addition: Add benzylamine, followed by potassium carbonate.

-

Causality Note: K₂CO₃ is an effective inorganic base for scavenging the HCl generated during the reaction. Using at least two equivalents ensures the reaction goes to completion and prevents the protonation of the amine nucleophile.[11]

-

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes).

-

Experience Note: Quenching in water precipitates inorganic salts and allows for efficient extraction of the organic product into a non-polar solvent like EtOAc.

-

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-aminopyridazine.

Protocol 2.2: Substitution with S-Nucleophiles (Thiols)

Thiols and their corresponding thiolates are exceptionally potent nucleophiles and react readily with this compound.[12][13][14] These reactions are often faster and occur under milder conditions than those with amines or alcohols.[2]

Objective: To synthesize 4-(phenylthio)pyridazine.

Materials:

-

This compound (1.0 equiv.)

-

Thiophenol (1.05 equiv.)

-

Sodium Hydroxide (NaOH) (1.1 equiv.) as a 1M aqueous solution

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

Step-by-Step Procedure:

-

Thiolate Formation: In a round-bottom flask, dissolve thiophenol in ethanol. Cool the solution in an ice bath (0 °C). Add the 1M NaOH solution dropwise to deprotonate the thiol, forming the sodium thiophenolate in situ.

-

Causality Note: The thiolate anion is a much stronger nucleophile than the neutral thiol.[15] Pre-forming it or generating it in situ with a suitable base is crucial for an efficient reaction.

-

-

Setup: In a separate flask, dissolve this compound in ethanol.

-

Reaction: Slowly add the this compound solution to the cold thiophenolate solution. Allow the reaction to warm to room temperature and stir. Monitor by TLC (typically complete in 1-4 hours).

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane (3x volumes).

-

Washing and Drying: Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash chromatography.

Protocol 2.3: Substitution with O-Nucleophiles (Alcohols)

Reactions with alcohols require more forcing conditions due to the lower nucleophilicity of alkoxides compared to amines or thiolates. A strong base is required to generate a sufficient concentration of the alkoxide nucleophile.

Objective: To synthesize 4-phenoxypyridazine.

Materials:

-

This compound (1.0 equiv.)

-

Phenol (1.2 equiv.)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv.)

-

Anhydrous DMF or THF

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

Step-by-Step Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH in anhydrous DMF. Cool to 0 °C. Add a solution of phenol in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

-

Trustworthiness Note: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating alcohols. It is highly reactive with water; therefore, anhydrous conditions are absolutely essential for safety and reaction success.

-

-

Reaction: Add a solution of this compound in anhydrous DMF to the sodium phenoxide solution at 0 °C. Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC (may require 6-24 hours).

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Extract the mixture with diethyl ether (3x volumes).

-

Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Part 3: Data Summary and Alternative Strategies

Comparative Reaction Conditions

The following table summarizes typical conditions for the SNAr of this compound, providing a quick reference for experimental design.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yields |

| N-Nucleophiles | Morpholine | K₂CO₃, DIPEA | DMF, DMSO, EtOH | 80 - 120 | 75 - 95% |

| S-Nucleophiles | Ethanethiol | NaH, NaOH, K₂CO₃ | THF, EtOH | 0 - RT | 80 - 98% |

| O-Nucleophiles | Phenol | NaH, KOBu | DMF, THF | 60 - 100 | 40 - 70% |

Yields are approximate and highly dependent on the specific substrate and precise conditions.

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Insufficiently active nucleophile, inadequate base strength, or low temperature.

-

Solution: Switch to a stronger base (e.g., NaH for O-nucleophiles), increase the reaction temperature, or change to a higher-boiling polar aprotic solvent like DMSO.

-

-

Side Product Formation:

-

Cause: Hydrolysis of this compound due to adventitious water.

-

Solution: Use anhydrous solvents and reagents, especially when working with strong bases like NaH. Run reactions under an inert atmosphere.

-

-

Difficulty in Purification:

-

Cause: Residual high-boiling solvents like DMF or DMSO.

-

Solution: Perform thorough aqueous washes during work-up. For DMSO, multiple water washes are necessary. A final wash with brine helps break emulsions and remove water from the organic layer.

-

Beyond SNAr: Palladium-Catalyzed Cross-Coupling

While SNAr is a powerful tool, it is primarily limited to the formation of C-heteroatom bonds. For the synthesis of C-C bonds, palladium-catalyzed cross-coupling reactions are the methods of choice.[16][17] Reactions like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (for C-N bond formation) are indispensable for further functionalizing the pyridazine core.[16][18] Although chloropyridazines are more challenging substrates than their bromo or iodo counterparts, modern catalyst systems with specialized ligands can effectively activate the C-Cl bond for oxidative addition to the palladium center.[16][18]

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. yufengchemicals.com [yufengchemicals.com]

- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 8. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazines. Part IV. Reaction of alkoxydichloropyridazines and di-alkoxychloropyridazines with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Thiol - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. nobelprize.org [nobelprize.org]

- 18. electronicsandbooks.com [electronicsandbooks.com]

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 4-Chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazine scaffold is a privileged pharmacophore, integral to numerous therapeutic agents. Its functionalization via cross-coupling reactions is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-chloropyridazine. We delve into the mechanistic nuances, address the specific challenges posed by this electron-deficient heteroaryl chloride, and present field-proven strategies for catalyst selection, reaction optimization, and execution. The protocols herein are designed as robust, self-validating systems to empower researchers in the synthesis of novel 4-arylpyridazine derivatives for drug discovery and development.

Introduction: The Challenge and Opportunity of this compound

The Suzuki-Miyaura reaction is a powerful and versatile tool for forging carbon-carbon bonds.[1][2] Its application in pharmaceutical synthesis is widespread due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][3] However, the coupling of heteroaryl chlorides, particularly electron-deficient systems like this compound, presents a significant synthetic hurdle.

The primary challenge lies in the first and often rate-determining step of the catalytic cycle: the oxidative addition of the palladium catalyst to the C-Cl bond.[2] Compared to their bromide and iodide counterparts, aryl chlorides have a stronger C-X bond, making them less reactive.[4] Furthermore, the electron-deficient nature of the pyridazine ring and the potential for the nitrogen lone pairs to coordinate with and deactivate the palladium catalyst can further impede the reaction.[3]

Despite these challenges, successfully mastering the Suzuki-Miyaura coupling of this compound unlocks a direct and modular route to a diverse library of 4-arylpyridazines, a structural motif of high interest in medicinal chemistry. This guide provides the technical foundation and practical protocols to achieve this transformation efficiently and reliably.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is a sequence of three primary steps centered on a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is the most challenging step for chloro-heterocycles.[2]

-

Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired 4-arylpyridazine product and regenerating the active Pd(0) catalyst.

Key Parameters and Optimization Strategies

Success in coupling this compound hinges on the judicious selection of four key components: the palladium catalyst (precursor and ligand), the base, the solvent, and the temperature.

Catalyst System: The Engine of the Reaction

The choice of the palladium source and, more critically, the ligand is the single most important factor for activating the C-Cl bond.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can be used directly, combinations of a Pd(II) or Pd(0) source with a specific ligand often provide superior activity and stability.

-

Ligands: For challenging substrates like this compound, standard ligands like triphenylphosphine (PPh₃) may require harsh conditions or provide low yields.[2] More advanced ligands are typically necessary:

-

Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as XPhos and SPhos are highly effective for coupling aryl chlorides.[1][5][6] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating nature facilitates this step.[5][7] XPhos, in particular, has shown high efficiency for coupling heteroaryl chlorides.[1][5]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and robust catalysts.[8][9] They are particularly adept at activating C-Cl bonds and are an excellent choice for this substrate class.[8][9][10] PEPPSI-type precatalysts are commercially available and convenient options.

-

The Role of the Base

The base is crucial for activating the boronic acid to facilitate transmetalation.[11] The choice of base can significantly impact yield and side reactions.

-

Inorganic Bases: Aqueous solutions of K₂CO₃ or K₃PO₄ are the most common and effective choices. K₃PO₄ is a stronger base and is often preferred for less reactive chlorides. Cs₂CO₃ can also be highly effective, though it is more expensive.

-

Fluoride Sources: Bases like KF or CsF can be used, particularly when base-sensitive functional groups are present.

-

Organic Bases: While less common for this application, organic bases can be employed in specific circumstances, particularly in anhydrous conditions.

Solvent Selection

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

-

Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent choices. They are often used with an aqueous solution of the base, creating a biphasic system.[3][12]

-

Aromatic Solvents: Toluene is another common choice, particularly for higher-temperature reactions.

-

Alcoholic Co-solvents: The addition of ethanol or isopropanol can sometimes improve solubility and reaction rates.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Note: These are generalized methods based on best practices for structurally analogous and challenging heteroaryl chlorides.[12][13][14] Optimization of catalyst, ligand, base, and temperature for specific boronic acids is highly recommended.

Protocol 1: General Screening Protocol using a Buchwald Ligand (XPhos)

This protocol is a versatile starting point, employing a highly effective and broadly applicable catalyst system.

Materials:

-

This compound

-

Arylboronic Acid (1.2 - 1.5 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

-

XPhos (4-10 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or reaction vial with a stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.5 eq.), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 to 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The total concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.

-

Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 100-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Protocol for Challenging Couplings using an NHC Precatalyst

This protocol is recommended when Protocol 1 gives low yields or for particularly electron-poor or sterically hindered boronic acids.

Materials:

-

This compound

-

Arylboronic Acid (1.2 - 1.5 equivalents)

-

PEPPSI™-IPr Catalyst (--INVALID-LINK--palladium(II) dichloride) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Tetrahydrofuran (THF) (anhydrous)

-

Water (degassed)

-

Microwave reaction vial with a stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.3 eq.), K₂CO₃ (2.5 eq.), and the PEPPSI™-IPr catalyst (3 mol%).

-

Solvent Addition: Add anhydrous THF and degassed water to the vial in a 10:1 ratio.

-

Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-90 minutes. Alternatively, heat in a conventional oil bath at 80-100 °C for 6-24 hours.

-

Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1.

-

Purification: Purify the crude product as described in step 7 of Protocol 1.

Data Presentation: Expected Outcomes & Optimization Parameters

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of challenging chloro-heterocycles, which can be used as a guide for optimizing the reaction of this compound. Yields are highly dependent on the electronic and steric nature of the boronic acid partner.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield Range | Reference/Analogy |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-24 | 60-95% | Coupling of other heteroaryl chlorides[5][6] |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 40-85% | General conditions for chloropyridines[12][15] |

| PEPPSI™-IPr | K₂CO₃ | THF/H₂O | 80-120 | 2-18 | 65-98% | Highly active for C-Cl activation[8][10] |

| Pd/C with Ligand* | K₂CO₃ | Dioxane | 110 | 12-24 | 50-90% | Heterogeneous catalysis option[2] |

*Note: For Pd/C catalysis with 4-chloropyridines, a bulky phosphine ligand like 2-(dicyclohexylphosphino)biphenyl was found to be essential.[2]

Workflow and Logic Diagram

The process of developing a successful coupling protocol follows a logical progression from initial screening to final optimization.

Figure 2: A logical workflow for Suzuki-Miyaura coupling optimization.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success requires moving beyond traditional Pd(PPh₃)₄ systems and embracing modern, highly active catalysts based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. By carefully selecting the catalyst, base, and solvent, and by systematically optimizing the reaction conditions, researchers can efficiently synthesize a vast array of 4-arylpyridazines. The protocols and strategies outlined in this guide provide a solid foundation for these efforts, enabling the rapid generation of novel chemical entities crucial for advancing drug discovery programs.

References

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of 4-Chloropyridazine in Modern Agrochemical Synthesis

Abstract

The pyridazine moiety is a privileged scaffold in the discovery of novel agrochemicals, conferring a unique combination of metabolic stability, target affinity, and favorable environmental profiles. Among the various pyridazine-based synthons, 4-chloropyridazine stands out as a versatile and highly reactive building block. This document provides an in-depth guide for research scientists and development professionals on the strategic application of this compound in the synthesis of next-generation herbicides and fungicides. We will explore the fundamental principles governing its reactivity, present detailed, field-tested protocols for key transformations, and discuss the causality behind critical experimental choices.

Introduction: Why this compound?

The six-membered pyridazine ring, characterized by two adjacent nitrogen atoms, is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Its inclusion in a molecule can significantly influence properties such as polarity, solubility, and the ability to form hydrogen bonds with biological targets.

This compound is particularly valuable due to the specific electronic properties conferred by the diazine system. The two electronegative nitrogen atoms create an electron-deficient (π-deficient) aromatic ring. This electron withdrawal is most pronounced at the α (3,6) and γ (4,5) positions relative to the nitrogen atoms, rendering the carbon atoms at these positions highly electrophilic. Consequently, the chlorine atom at the C4 position is an excellent leaving group, making the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. This predictable and efficient reactivity is the cornerstone of its utility in constructing complex agrochemical candidates.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary transformation involving this compound is the SNAr reaction. Unlike SN1 or SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination sequence.

-

Nucleophilic Addition: A nucleophile (e.g., from an alcohol, thiol, or amine) attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The electron-withdrawing nature of the pyridazine nitrogens is critical for stabilizing this intermediate.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

This powerful and regioselective reaction allows for the facile introduction of a wide array of functional groups at the C4 position, which is central to building a diverse library of potential agrochemicals.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Application in Herbicide Synthesis

The pyridazine core is present in several commercial herbicides. The ability to readily modify the C4 position of this compound allows for the fine-tuning of herbicidal activity, selectivity, and spectrum. A common strategy involves introducing thioether or ether linkages, which are known to be effective in various herbicidal classes.

Protocol 1: Synthesis of a 4-(Aryloxy)pyridazine Precursor

This protocol describes a general procedure for the synthesis of a 4-(aryloxy)pyridazine derivative, a common scaffold in herbicide development, via a Williamson ether-like SNAr reaction.

Objective: To displace the chlorine atom of this compound with a substituted phenol to form a diaryl ether linkage.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Expert Insight: Anhydrous K₂CO₃ is a crucial and cost-effective base for deprotonating the phenol. Using at least 2.0 equivalents ensures the reaction goes to completion. The inert atmosphere prevents oxidation of the phenol and degradation of the solvent.

-

-